molecular formula C21H17N3O2S B10914637 N-(4-acetylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(4-acetylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10914637
M. Wt: 375.4 g/mol
InChI Key: XYPYXVUWGXUVAG-UHFFFAOYSA-N
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Description

N~5~-(4-ACETYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, substituted with various functional groups such as acetylphenyl, methyl, and phenyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-ACETYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors such as 2-aminothiophene and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a suitable catalyst like aluminum chloride.

    Substitution with Methyl and Phenyl Groups: These groups can be introduced through various substitution reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of N5-(4-ACETYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N~5~-(4-ACETYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N~5~-(4-ACETYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N5-(4-ACETYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETYLPHENYL)-5-(5-CHLORO-2,4-DIHYDROXYPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Shares a similar pyrazole core but with different substituents.

    4-AMINO-1-METHYL-3-N-PROPYL-5-PYRAZOLECARBOXAMIDE: Another pyrazole derivative with different functional groups.

Uniqueness

N~5~-(4-ACETYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the thieno[2,3-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N3O2S/c1-13-18-12-19(20(26)22-16-10-8-15(9-11-16)14(2)25)27-21(18)24(23-13)17-6-4-3-5-7-17/h3-12H,1-2H3,(H,22,26)

InChI Key

XYPYXVUWGXUVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4

Origin of Product

United States

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